2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 75810-50-3
Cat. No.: VC8135199
Molecular Formula: C13H15NO4
Molecular Weight: 249.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75810-50-3 |
---|---|
Molecular Formula | C13H15NO4 |
Molecular Weight | 249.26 g/mol |
IUPAC Name | 2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C13H15NO4/c1-14-11(15)7-10(13(16)17)12(14)8-3-5-9(18-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,16,17) |
Standard InChI Key | QNSWMCHYUYYFKA-UHFFFAOYSA-N |
SMILES | CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Canonical SMILES | CN1C(C(CC1=O)C(=O)O)C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemical Features
2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered ring with one nitrogen atom. The substituents at positions 2, 3, and 5 include a 4-methoxyphenyl group, a carboxylic acid, and a methyl group, respectively . The methoxy group (-OCH) on the phenyl ring enhances the compound’s lipophilicity, potentially influencing its pharmacokinetic properties.
The stereochemistry of the molecule remains unspecified in available literature, though analogous pyrrolidine derivatives often exhibit enantiomer-specific biological activities . For example, (2S,3S)-configured pyrrolidine carboxamides have demonstrated enhanced binding affinities to G protein-coupled receptors (GPCRs) , suggesting that stereochemical optimization could further refine this compound’s efficacy.
Property | Value | Source |
---|---|---|
CAS Number | 75810-50-3 | |
Molecular Formula | ||
Molecular Weight | 249.26 g/mol | |
Key Functional Groups | Carboxylic acid, methoxyphenyl, methyl |
Synthesis and Manufacturing Processes
Synthetic Pathways
The synthesis of pyrrolidine derivatives typically involves cycloaddition reactions or ring-closing metathesis. For 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid, a plausible route includes a Diels-Alder reaction between a nitroacrylate dienophile and 1,3-cyclohexadiene, followed by oxidation and functionalization steps . For instance, β-nitroacrylates derived from chiral pyrrolidinones have been used to synthesize enantiopure bicyclic intermediates, which can be further modified to introduce the methoxyphenyl and carboxylic acid groups .
Optimization Challenges
Key challenges in synthesizing this compound include controlling stereoselectivity and minimizing side reactions during functional group transformations. The methoxyphenyl group’s electron-donating properties may necessitate protective strategies to prevent undesired electrophilic substitutions. Additionally, the carboxylic acid moiety requires careful handling to avoid decarboxylation under acidic or high-temperature conditions.
Applications in Pharmaceutical Research
Drug Discovery and Development
Pyrrolidine derivatives are valued in medicinal chemistry for their ability to mimic peptide bonds and interact with biological targets. This compound’s methoxyphenyl group may improve blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug development . Additionally, its carboxylic acid group allows for salt formation, enhancing solubility in formulation design.
Targeted Therapies
Emerging research highlights the potential of pyrrolidine-based compounds in treating neurodegenerative diseases. For example, BDNF-mimetic pyrrolidines have been shown to accelerate glycinergic and GABAergic synaptogenesis in spinal neurons , suggesting that 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid could be repurposed for similar applications.
Comparative Analysis with Structural Analogues
Table 2: Comparison of 2-(4-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic Acid with Analogues
Compound Name | Molecular Formula | Key Features | Potential Applications |
---|---|---|---|
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Lacks methyl group; simpler structure | Antimicrobial agents | |
2-(2-Methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid | Methoxy at ortho position | Enzyme inhibition | |
N-[2-({[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide | Indole moiety added | High-affinity receptor binding |
The positional isomerism of the methoxy group (para vs. ortho) significantly alters biological activity, with para-substituted derivatives generally showing higher receptor affinity. Furthermore, the addition of an indole ring in analogues enhances binding to hydrophobic pockets in target proteins.
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